2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide
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Description
The compound “2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, an acetamide group, and an ethoxyphenyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen atoms . Acetamide is a functional group consisting of an acetyl group single-bonded to an amine . Ethoxyphenyl refers to a phenyl ring (a six-membered aromatic ring of carbon atoms) with an ethoxy group (-O-CH2CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, acetamide, and ethoxyphenyl groups would all contribute to the overall structure . The exact structure could be confirmed using spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring is known to participate in a variety of chemical reactions . The acetamide group could potentially undergo hydrolysis, and the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in various solvents . The exact properties could be determined through experimental analysis .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-26-16-9-7-14(8-10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-5-3-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXRREDGZLPNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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